5-fluoro-3-nitro-3H-pyridin-2-one
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Overview
Description
5-Fluoro-3-nitro-3H-pyridin-2-one is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a strong electron-withdrawing fluorine atom in the aromatic ring imparts distinct characteristics to these compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-nitro-3H-pyridin-2-one typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature. This reaction yields 2-fluoro-3-bromopyridine, which can be further transformed into this compound through subsequent reactions .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C). These methods are optimized for high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Tetrabutylammonium fluoride (Bu₄N⁺F⁻) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products
Substitution: Various substituted pyridines.
Reduction: 5-fluoro-3-amino-3H-pyridin-2-one.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
5-Fluoro-3-nitro-3H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 5-fluoro-3-nitro-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular signaling pathways by interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-nitropyridine
- 3-Fluoro-2-nitropyridine
- 5-Fluoro-2-nitropyridine
Uniqueness
5-Fluoro-3-nitro-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine and nitro groups on the pyridine ring can significantly influence the compound’s reactivity, stability, and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C5H3FN2O3 |
---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
5-fluoro-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3FN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2,4H |
InChI Key |
LLPPGXPOIDJZRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1[N+](=O)[O-])F |
Origin of Product |
United States |
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